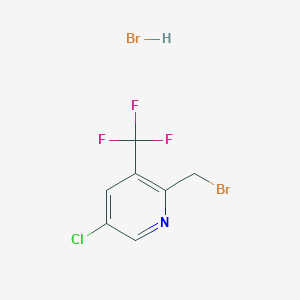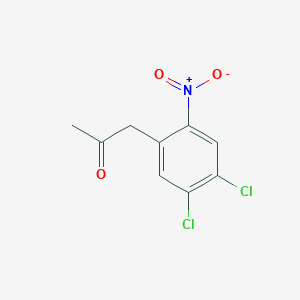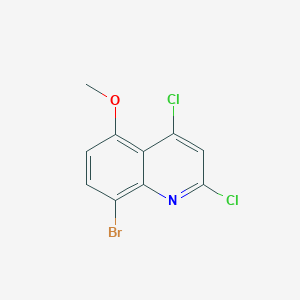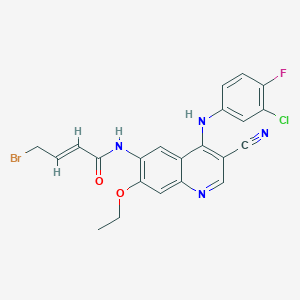
4-(3,5-Dichlorobenzoyl)thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dichlorobenzoyl)thiobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 3,5-dichlorobenzoyl group and a thiobenzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorobenzoyl)thiobenzaldehyde typically involves the reaction of 3,5-dichlorobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dichlorobenzoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 4-(3,5-Dichlorobenzoyl)thiobenzoic acid.
Reduction: 4-(3,5-Dichlorobenzoyl)thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3,5-Dichlorobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dichlorobenzoyl)thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the thiobenzaldehyde group but shares the dichlorobenzoyl moiety.
4-(Methylthio)benzaldehyde: Contains a methylthio group instead of the dichlorobenzoyl group.
3,5-Dichlorobenzoyl chloride: Precursor to 4-(3,5-Dichlorobenzoyl)thiobenzaldehyde.
Uniqueness
This compound is unique due to the presence of both the 3,5-dichlorobenzoyl and thiobenzaldehyde groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C14H8Cl2OS |
|---|---|
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
4-(3,5-dichlorobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H8Cl2OS/c15-12-5-11(6-13(16)7-12)14(17)10-3-1-9(8-18)2-4-10/h1-8H |
Clave InChI |
UDMQFCLOEHEXQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=S)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)


![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)
amine](/img/structure/B13090541.png)


![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)


![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)

